molecular formula C6H14O3 B12680676 1,2,3-Hexanetriol, (2S,3R)- CAS No. 95839-99-9

1,2,3-Hexanetriol, (2S,3R)-

Cat. No.: B12680676
CAS No.: 95839-99-9
M. Wt: 134.17 g/mol
InChI Key: XYXCXCJKZRDVPU-RITPCOANSA-N
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Description

1,2,3-Hexanetriol, (2S,3R)-: is a chiral compound with the molecular formula C6H14O3 and a molecular weight of 134.1736 g/mol It is a stereoisomer of hexanetriol, characterized by the specific spatial arrangement of its hydroxyl groups

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Hexanetriol, (2S,3R)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexane-1,2,3-trione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to hexane-1,2,3-triol using strong reducing agents.

    Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, Pd/C, high pressure and temperature.

    Substitution: SOCl2, PBr3, anhydrous conditions.

Major Products:

    Oxidation: Hexane-1,2,3-trione.

    Reduction: Hexane-1,2,3-triol.

    Substitution: Hexane derivatives with substituted functional groups.

Mechanism of Action

The mechanism of action of 1,2,3-Hexanetriol, (2S,3R)- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

  • 1,2,3-Hexanetriol, (2R,3R)-
  • 1,2,3-Hexanetriol, (2R,3S)-
  • 1,2,3-Hexanetriol, (2S,3S)-

Comparison: 1,2,3-Hexanetriol, (2S,3R)- is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties compared to its stereoisomers. This uniqueness makes it valuable in applications requiring precise chiral control, such as asymmetric synthesis and chiral resolution .

Properties

CAS No.

95839-99-9

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

(2S,3R)-hexane-1,2,3-triol

InChI

InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

XYXCXCJKZRDVPU-RITPCOANSA-N

Isomeric SMILES

CCC[C@H]([C@H](CO)O)O

Canonical SMILES

CCCC(C(CO)O)O

Origin of Product

United States

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